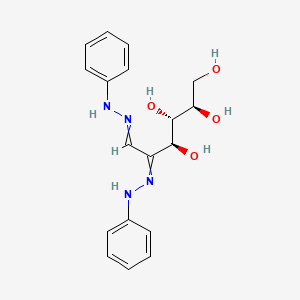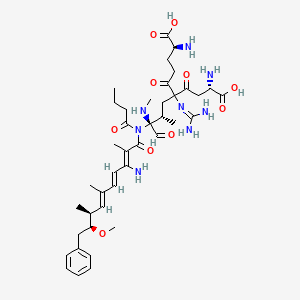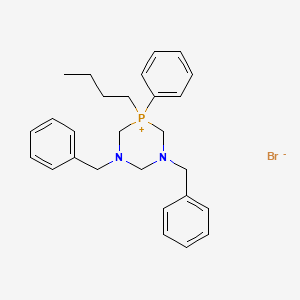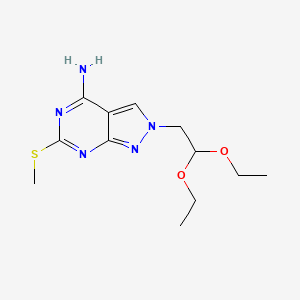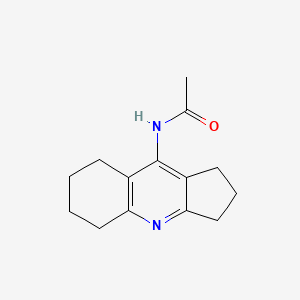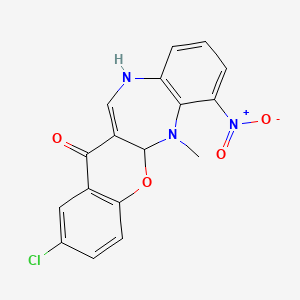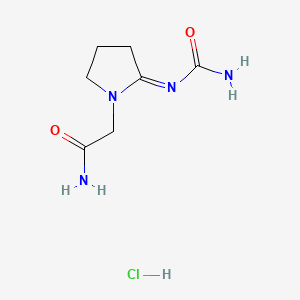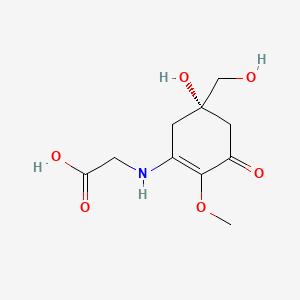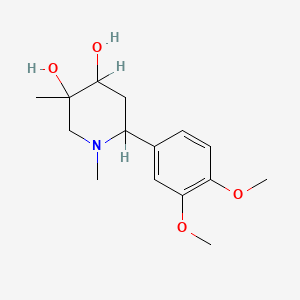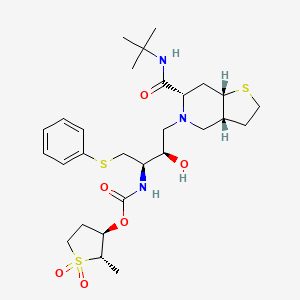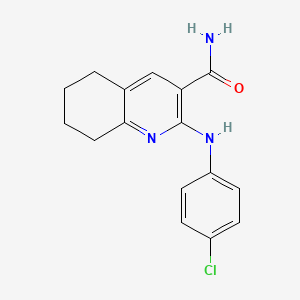
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- is a chemical compound that belongs to the class of quinoline carboxamides
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with a quinoline derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Chemischer Reaktionen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme regulation is crucial.
Medicine: Research has shown its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves its interaction with specific molecular targets. The compound acts as an inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, leading to the death of cancer cells. The pathways involved include the DNA damage response pathway and the regulation of cell cycle checkpoints.
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- can be compared with other quinoline carboxamides, such as:
Laquinimod: Another quinoline carboxamide with immunomodulatory properties.
3-Methyl-5,6,7,8-tetrahydro-8-quinolinecarboxamide: A similar compound with different substituents that affect its biological activity.
Triazoloquinoline derivatives: These compounds also exhibit kinase inhibition but have different structural features that influence their selectivity and potency
Eigenschaften
CAS-Nummer |
117052-12-7 |
|---|---|
Molekularformel |
C16H16ClN3O |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-11-5-7-12(8-6-11)19-16-13(15(18)21)9-10-3-1-2-4-14(10)20-16/h5-9H,1-4H2,(H2,18,21)(H,19,20) |
InChI-Schlüssel |
JOTBSSWNXQARID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



